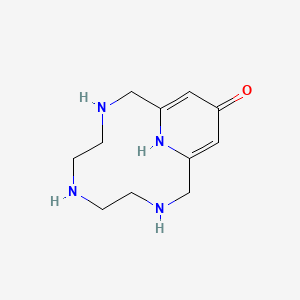

AF-353 hydrochloride

Overview

Description

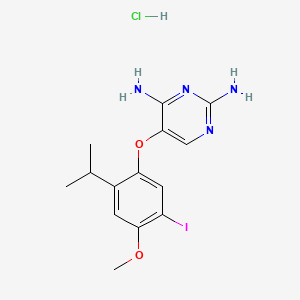

AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of P2X3 receptor and P2X2/3 receptor . It is a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3 .

Molecular Structure Analysis

The molecular formula of this compound is C14H17IN4O2 · HCl . Its molecular weight is 436.68 . The structure includes a pyrimidine ring and a phenoxy group .Physical And Chemical Properties Analysis

This compound is an off-white to light brown powder . It is soluble in DMSO .Scientific Research Applications

Pain Management in Bone Cancer : AF-353 hydrochloride was found to significantly prevent and reverse bone cancer pain behavior in rats without altering bone destruction induced by carcinoma cells. It suggested both central and peripheral actions in reducing pain, highlighting its potential as a therapeutic tool in treating bone cancer pain (Kaan et al., 2010).

In Vitro Pharmacological Characteristics : this compound was described as a novel, orally bioavailable, highly potent, and selective antagonist of P2X3 and P2X2/3 receptors. This study focused on its pharmacological profile, underscoring its potential relevance in pain-related diseases (Gever et al., 2010).

Bladder Overactivity : In a study involving rats with cyclophosphamide-induced cystitis, this compound, as a P2X2/3 receptor-specific antagonist, showed significant effects in modulating bladder overactivity. This points to its potential in treating conditions related to bladder function (Yoshikawa et al., 2011).

Mechanism of Action

Target of Action

AF-353 hydrochloride is a novel compound that acts as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels gated by ATP .

Mode of Action

This compound interacts with its targets by inhibiting activation by ATP in a non-competitive fashion . It effectively blocks agonist-evoked intracellular Ca2+ flux and inward currents within the nanomolar range (10 nM to 1 µM) in cell lines that express human P2X3 and P2X2/3 receptors recombinantly .

Biochemical Pathways

The P2X3 and P2X2/3 receptors, which this compound targets, are known to participate in primary afferent sensitization in a variety of pain-related diseases . By acting as an antagonist of these receptors, this compound can potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

This compound has been found to have favorable pharmacokinetic properties. It demonstrates high brain penetration, evidenced by a brain to plasma ratio of 6 . It also has good oral bioavailability (%F = 32.9), a reasonable half-life (t (1/2) = 1.63 h), and a plasma-free fraction (98.2% protein bound) .

Result of Action

The primary result of this compound’s action is the blocking of taste responses . It has been proposed as an agent for masking the bitter taste of medications . Additionally, it has been found to decrease the electrical signals in the detrusor muscle of the bladder in female rats .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

AF-353 hydrochloride interacts with P2X3 homotrimers and P2X2/3 heterotrimers, which are members of the P2X family of ion channels gated by ATP . It does not affect other P2X family members at 300-fold excess concentrations . The compound has a pIC50 range of 7.3 - 8.5 .

Cellular Effects

This compound inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors . It significantly reversed pain behavior in a rat model of bone cancer pain .

Molecular Mechanism

This compound inhibits activation by ATP in a non-competitive fashion . It is selective for P2X3 and P2X2/3 over P2X1, P2X2, P2X4, P2X5, and P2X7 .

properties

IUPAC Name |

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBKDZPXABQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927887-18-1 | |

| Record name | 927887-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)